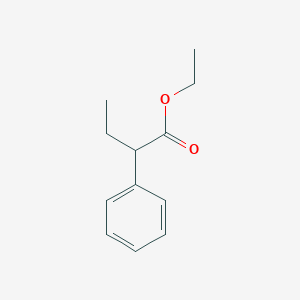

Ethyl 2-phenylbutyrate

Overview

Description

Ethyl 2-phenylbutyrate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethyl 2-phenylbutanoate, also known as 2-Phenylbutyric acid, ethyl ester or Ethyl 2-phenylbutyrate, is a chemical compound with the molecular formula C12H16O2 It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors , which are important drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

It’s known that it undergoes biocatalytic asymmetric reduction to form ®-2-hydroxy-4-phenylbutanoate (r-hpbe) with carbonyl reductases . This reduction process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The biochemical pathway involved in the action of Ethyl 2-phenylbutanoate is the reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) to ®-HPBE . This process is facilitated by carbonyl reductases, and the resulting ®-HPBE is a useful intermediate for the synthesis of various anti-hypertension drugs .

Pharmacokinetics

The biocatalytic reduction process it undergoes suggests that its bioavailability could be influenced by factors such as the efficiency of the carbonyl reductases and the conditions of the bioreactor .

Result of Action

The result of the action of Ethyl 2-phenylbutanoate is the production of ®-HPBE, a key intermediate for the synthesis of ACE inhibitors . These inhibitors are important drugs for preventing the formation of angiotensin II, a potent vasoconstrictor, thereby helping to lower blood pressure .

Action Environment

The action of Ethyl 2-phenylbutanoate is influenced by the environment in which it is processed. For instance, the efficiency of its reduction to ®-HPBE can be enhanced by optimizing the conditions of the bioreactor, such as temperature and substrate loading . Moreover, the stereoselectivity and catalytic efficiency of the carbonyl reductases can be improved through structure-guided rational design .

Biochemical Analysis

Biochemical Properties

Ethyl 2-phenylbutanoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ®-2-hydroxy-4-phenylbutanoate with carbonyl reductases . This reaction is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Cellular Effects

It is known that its reduction product, ®-2-hydroxy-4-phenylbutanoate, is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important drugs used for the treatment of hypertension and heart failure, suggesting that Ethyl 2-phenylbutanoate may indirectly influence cell signaling pathways, gene expression, and cellular metabolism related to these conditions.

Molecular Mechanism

The molecular mechanism of Ethyl 2-phenylbutanoate primarily involves its reduction to ®-2-hydroxy-4-phenylbutanoate . This reaction is facilitated by carbonyl reductases, which bind to Ethyl 2-phenylbutanoate and catalyze its reduction . The resulting product can then interact with other biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-phenylbutanoate can change over time. For example, its reduction to ®-2-hydroxy-4-phenylbutanoate is a time-dependent process . Over time, the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the dosage of its reduction product, ®-2-hydroxy-4-phenylbutanoate, can influence the efficacy of ACE inhibitors

Metabolic Pathways

Ethyl 2-phenylbutanoate is involved in the metabolic pathway leading to the production of ®-2-hydroxy-4-phenylbutanoate . This pathway involves the enzyme carbonyl reductase, which catalyzes the reduction of Ethyl 2-phenylbutanoate . The resulting product can then participate in further metabolic reactions.

Biological Activity

Ethyl 2-phenylbutyrate (EPB) is a synthetic compound with notable biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores its biological activity, focusing on its enzymatic interactions, inhibitory effects, and applications in drug synthesis.

Chemical Formula: CHO

CAS Number: 119-43-7

This compound is characterized by its ester functional group and a phenyl ring, contributing to its unique chemical reactivity and biological properties.

Inhibition of Cyclooxygenase Enzymes

EPB has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX enzymes has implications for the development of anti-inflammatory drugs. In studies, EPB demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .

Asymmetric Reduction of Ethyl 2-Oxo-4-Phenylbutyrate

One of the prominent applications of EPB is in the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to produce ethyl (R)-2-hydroxy-4-phenylbutyrate (EHPB), an important chiral intermediate for pharmaceuticals such as ACE inhibitors. Recent studies have highlighted various biocatalytic systems that enhance the conversion rates and enantiomeric excesses of these reactions.

Table 1: Summary of Biocatalytic Performance

| Biocatalyst Type | Conversion Rate (%) | Enantiomeric Excess (%) |

|---|---|---|

| Baker's Yeast | 48.3 | 94.4 |

| CpCR-SpyCatcher-GDH Complex | 99.9 | >99.9 |

| Free Enzymes | 41.5 | 85.0 |

Data sourced from various studies on biocatalysis involving EPB .

The use of engineered bi-enzyme self-assembly clusters (BESCs), such as the CpCR-SpyCatcher-GDH complex, has shown remarkable improvements in both conversion rates and enantiomeric selectivity compared to traditional methods .

Case Studies

- Microbial Reduction Studies :

- Thermosensitive Ionic Liquids :

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-phenylbutyrate is a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting metabolic disorders. Its derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, are utilized in the production of angiotensin-converting enzyme inhibitors, which are vital for treating hypertension and heart failure. Research indicates that structure-guided evolution of carbonyl reductase has significantly improved the efficiency of synthesizing these intermediates, achieving high substrate loading and stereoselectivity .

Case Study: Synthesis of Angiotensin-Converting Enzyme Inhibitors

A study demonstrated the efficient biosynthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate using engineered carbonyl reductase from Gluconobacter oxydans. The engineered variants showed up to a 37-fold increase in catalytic efficiency, producing the desired compound with over 99% enantiomeric excess, highlighting its potential in pharmaceutical manufacturing .

Flavoring and Fragrance Industry

This compound is recognized for its pleasant aroma, making it a valuable ingredient in flavoring and fragrance formulations. It serves as a natural alternative to synthetic flavor compounds, enhancing the sensory attributes of various products.

Application in Food Products

The compound is used as a food additive to enhance flavor profiles in diverse culinary applications. Its safety and effectiveness have been well-documented, making it a preferred choice among food manufacturers seeking natural ingredients .

Cosmetic Applications

In the cosmetic industry, this compound is incorporated into skincare formulations due to its moisturizing properties. It improves skin hydration and texture while appealing to consumers who prefer natural beauty products.

Research Insights

Studies have shown that incorporating this compound into cosmetic formulations can enhance product performance by improving skin feel and hydration levels .

Biochemical Research

This compound plays a significant role in biochemical research, particularly in studies investigating enzyme activity and metabolic pathways. It aids researchers in understanding complex biological processes and developing new biocatalytic methods.

Kinetic Resolution Studies

Research has focused on the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate using various lipases as catalysts. These studies emphasize the compound's utility in exploring enzymatic processes and optimizing reaction conditions for better yields .

Summary Table of Applications

Properties

IUPAC Name |

ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLUFLLBRNCOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861752 | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-43-7 | |

| Record name | Ethyl α-ethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-ethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Ethyl 2-phenylbutanoate enantiomers be separated, and what is the significance of this separation?

A2: Yes, Ethyl 2-phenylbutanoate enantiomers can be successfully separated using gas chromatography with specific chiral stationary phases, such as 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin []. This separation is crucial because chiral 2-arylcarboxylic acid derivatives, like Ethyl 2-phenylbutanoate, are important precursors in synthesizing 2-arylcarboxylic acids, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) []. The enantiomers of these drugs can exhibit different pharmacological activities and even varying toxicity profiles. Therefore, separating and obtaining enantiomerically pure compounds is essential for drug development and ensuring safer and more effective medications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.